3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with the molecular formula C11H11NO2S It is characterized by the presence of a benzamide core substituted with dimethoxy groups and a tetrahydrothiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antioxidant and antibacterial properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but lacks the tetrahydrothiophenone moiety.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
Uniqueness: 3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both dimethoxy groups and a tetrahydrothiophenone moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other benzamide derivatives, making it a compound of particular interest for further research .
Properties
Molecular Formula |
C13H15NO4S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C13H15NO4S/c1-17-10-4-3-8(7-11(10)18-2)12(15)14-9-5-6-19-13(9)16/h3-4,7,9H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
KTNKYJCCBQQRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)OC |
Origin of Product |
United States |
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